molecular formula C19H14N4O4 B10985569 3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10985569
M. Wt: 362.3 g/mol
InChI Key: APVOQJUQSAGFST-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Derivative: Starting with a phthalic anhydride derivative, the compound undergoes a reaction with an amine to form the isoindoline structure.

    Introduction of the Methyl Group: Methylation of the isoindoline derivative is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Phthalazine Ring: The intermediate is then reacted with hydrazine to form the phthalazine ring.

    Final Coupling Reaction: The final step involves coupling the phthalazine derivative with a carboxamide group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar phthalazine structures but different substituents.

    Isoindoline Derivatives: Compounds with the isoindoline core but varying functional groups.

Uniqueness

What sets 3-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

3-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H14N4O4/c1-22-17(25)13-8-7-10(9-14(13)18(22)26)20-16(24)15-11-5-3-4-6-12(11)19(27)23(2)21-15/h3-9H,1-2H3,(H,20,24)

InChI Key

APVOQJUQSAGFST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C

Origin of Product

United States

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